molecular formula C8H8N4 B12961068 2,3-Dimethylpyrazino[2,3-b]pyrazine CAS No. 6499-39-4

2,3-Dimethylpyrazino[2,3-b]pyrazine

Cat. No.: B12961068
CAS No.: 6499-39-4
M. Wt: 160.18 g/mol
InChI Key: VCLLMUYFIQIZBH-UHFFFAOYSA-N
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Description

Context and Significance of Fused Pyrazine (B50134) Systems in Chemical Research

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in the synthesis of a wide array of biologically active molecules and functional materials. When two pyrazine rings are fused, they form the pyrazino[2,3-b]pyrazine (B13399560) scaffold, a planar, nitrogen-rich heterocyclic system. These fused systems are of considerable interest due to their electron-deficient nature, which imparts unique electronic and photophysical properties.

The pyrazine scaffold is a key component in numerous pharmaceuticals and biologically active compounds. uni.lu The introduction of fused ring systems can further enhance the biological efficacy and introduce novel mechanisms of action. Research into fused pyrazines has revealed their potential in diverse areas, from medicinal chemistry to materials science. For instance, derivatives of the related pyrido[2,3-b]pyrazine (B189457) have shown promise as anticancer agents.

Overview of the Pyrazino[2,3-b]pyrazine Core Structure in Advanced Molecular Design

The pyrazino[2,3-b]pyrazine core is a symmetrical and planar structure that can be systematically functionalized to tune its properties. This scaffold serves as an excellent platform for the design of advanced materials, such as organic light-emitting diodes (OLEDs), by acting as an electron-accepting unit in donor-acceptor molecules. nist.gov The strategic placement of substituent groups on this core can modulate the molecule's frontier molecular orbitals (HOMO and LUMO), thereby influencing its absorption and emission characteristics.

The addition of methyl groups to the pyrazino[2,3-b]pyrazine core to form 2,3-Dimethylpyrazino[2,3-b]pyrazine is a key modification. These methyl groups can influence the molecule's solubility, crystal packing, and electronic properties through inductive effects and steric interactions. While specific research on this compound is not extensively documented in publicly available literature, its properties can be inferred from the well-studied parent compound and related methylated pyrazine derivatives.

Chemical and Physical Properties

The properties of this compound can be predicted based on data from its parent compound, pyrazino[2,3-b]pyrazine, and the known effects of dimethyl substitution on pyrazine rings.

PropertyValue (Predicted/Inferred)
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol
Appearance Likely a crystalline solid
Solubility Expected to have low solubility in water, but soluble in organic solvents.
Melting Point Higher than the parent compound, pyrazino[2,3-b]pyrazine (m.p. 255 °C), due to increased molecular weight and potentially stronger intermolecular forces.
Boiling Point Expected to be high, characteristic of a stable aromatic compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. However, the expected spectroscopic characteristics can be extrapolated from related structures.

SpectroscopyExpected Features
¹H NMR A singlet for the two equivalent methyl groups and a singlet for the two equivalent aromatic protons on the pyrazine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine rings.
¹³C NMR Signals for the methyl carbons and the quaternary and methine carbons of the pyrazine rings.
Mass Spectrometry A molecular ion peak (M+) at m/z 160.18, with fragmentation patterns characteristic of the loss of methyl groups and cleavage of the pyrazine rings.
UV-Vis Spectroscopy Absorption bands in the UV region, with potential shifts compared to the parent pyrazino[2,3-b]pyrazine due to the electronic effect of the methyl groups.
IR Spectroscopy Characteristic peaks for C-H stretching of the methyl groups and aromatic C-H stretching, as well as C=N and C=C stretching vibrations of the heterocyclic rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6499-39-4

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2,3-dimethylpyrazino[2,3-b]pyrazine

InChI

InChI=1S/C8H8N4/c1-5-6(2)12-8-7(11-5)9-3-4-10-8/h3-4H,1-2H3

InChI Key

VCLLMUYFIQIZBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CN=C2N=C1C

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethylpyrazino 2,3 B Pyrazine and Derivatives

Classical and Contemporary Approaches to the Pyrazino[2,3-b]pyrazine (B13399560) Skeleton

The construction of the core pyrazino[2,3-b]pyrazine structure has been accomplished through several established and innovative methods. These approaches primarily involve the formation of the fused pyrazine (B50134) rings from acyclic or heterocyclic precursors.

Condensation Reactions with Dicarbonyl Compounds and Diamines

A cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. rsc.orgmdpi.comresearchgate.net This fundamental transformation is widely applied to the synthesis of the pyrazino[2,3-b]pyrazine system and its derivatives. rsc.org The reaction typically involves the cyclization of appropriate precursors under acidic conditions or reflux in solvents like ethanol (B145695) or acetic acid.

A direct and common method for synthesizing the pyrazino[2,3-b]pyrazine ring system involves the use of 2,3-diaminopyrazine (B78566) as a key building block. acs.org This diamine can be condensed with various 1,2-dicarbonyl compounds to yield the desired fused heterocyclic structure. For instance, the reaction of 2,3-diaminophenazine with different 1,2-diketones has been used to prepare several pyrazino[2,3-b]phenazine derivatives. researchgate.net Similarly, substituted 2,3-diaminoquinoxalines can be condensed with 1,2-dicarbonyl compounds to form pyrazino[2,3-b]quinoxalines. rsc.org

A straightforward synthesis of 2,3-dimethylpyrazine (B1216465) itself involves the reaction of ethylenediamine (B42938) with dimethyl diketone. google.com The reaction is typically carried out in ethanol, followed by treatment with potassium hydroxide (B78521) and a metal oxide catalyst. google.com

Table 1: Examples of Condensation Reactions Using Diamine Precursors

Diamine Precursor Dicarbonyl Compound Product Reference
2,3-Diaminophenazine Butane-2,3-dione 2,3-Dimethylpyrazino[2,3-b]phenazine researchgate.net
2,3-Diaminophenazine Benzil 2,3-Diphenylpyrazino[2,3-b]phenazine researchgate.net
2,3-Diaminoquinoxaline Various 1,2-dicarbonyls Pyrazino[2,3-b]quinoxalines rsc.org

Conversely, the synthesis can be approached by reacting a suitable diamine with a pre-formed 1,2-dicarbonyl compound. A variety of dicarbonyl compounds, such as glyoxal (B1671930) and benzil, have been utilized in these condensations. mdpi.com For example, the synthesis of pyrazinopyrazine-fused azaacenes has been achieved through the direct condensation of a quinoxalinediamine intermediate with various diketones. acs.org This method has proven effective for constructing tetrazaacene derivatives with extended heterocyclic aromatic ring systems. acs.org

In a similar vein, novel pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized by reacting 2,3-diaminopyridine (B105623) with diketones under acidic conditions. Another approach involves the cyclization of 2,3-diaminopyridine with α,β-unsaturated carbonyl compounds.

Table 2: Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Reactant 1 Reactant 2 Catalyst/Solvent Product Reference
2,3-Diaminopyridine Diketones Acidic conditions 2,3-Dimethylpyrido[2,3-b]pyrazine (B1617905)

Annulation Strategies for Fused Pyrazine Rings

Annulation, or ring-forming, strategies provide powerful methods for constructing fused heterocyclic systems like pyrazino[2,3-b]pyrazine. These strategies often involve the sequential formation of new rings onto a pre-existing heterocyclic core.

The synthesis of indolopyrazines, which contain an indole (B1671886) ring fused to a pyrazine, can be achieved through heteroannulation approaches. One such method involves a domino sequence of a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular oxidative cyclodehydrogenation. nih.govacs.org This strategy has been successfully applied to create various heteroannulated indolopyrazines. nih.govacs.org

The synthesis of pyrrolopyrazine derivatives, which feature a pyrrole (B145914) ring fused to a pyrazine, has been explored through various synthetic routes. researchgate.net These methods include cyclization, ring annulation, and cycloaddition reactions. researchgate.net For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives have been synthesized and are noted for their kinase inhibition activity. researchgate.net

A ruthenium-catalyzed annulative transfer hydrogenation strategy has been developed for the synthesis of tetrahydro fused-pyrazine derivatives from N-heteroaryl diamines and vicinal diols. rsc.org This method is notable for its high efficiency and the use of biomass-derived resources. rsc.org

Thienopyrazine Scaffold Construction

The thieno[2,3-b]pyrazine (B153567) core is a key structural motif found in various functionally important molecules. Its synthesis has been approached through several strategic routes.

One common method involves the condensation of a 2,3-diaminothiophene derivative with a 1,2-dicarbonyl compound. A more specific and versatile approach starts from commercially available 2-chloropyrazine (B57796). The process involves the lithiation of 2-chloropyrazine followed by a reaction with N,N-dimethylbenzamides to yield aryl(3-chloropyrazin-2-yl)methanones. These intermediates are then treated sequentially with sodium sulfide, a reagent with an electron-withdrawing group (EWG) such as BrCH₂CN, and sodium hydride to construct the thiophene (B33073) ring, affording the 6-substituted 7-arylthieno[2,3-b]pyrazines. researchgate.net

Another elegant strategy involves an acylation-deacylation process. In this method, 3,4-dihydrothieno[2,3-b]pyrazines are first N-acylated with acyl chlorides. Subsequent deacylation, mediated by triethylamine, leads to the aromatic thieno[2,3-b]pyrazine product. researchgate.net

Catalytic methods have also been employed. For instance, tricyclic lactone derivatives of thieno[2,3-b]pyrazine have been synthesized as minor products through Pd/Cu-catalyzed Sonogashira coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with various alkynes. mdpi.com Furthermore, Rh(III)-catalyzed formal [4+2] cycloaddition has been utilized to create more complex tetracyclic lactones from a thieno[2,3-b]quinoline-2-carboxylic acid precursor, showcasing the power of C-H activation in building this scaffold. mdpi.com

Pyrido[2,3-b]pyrazine Scaffold Construction

The pyrido[2,3-b]pyrazine framework, which incorporates a pyridine (B92270) ring fused to a pyrazine ring, is often assembled through multicomponent reactions. A notable example is the one-pot synthesis involving the reaction of 2-aminopyrazine, a substituted aromatic aldehyde, and indane-1,3-dione. nih.gov This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a suitable solvent like ethanol, leading to good to excellent yields of the desired substituted pyrido[2,3-b]pyrazine derivatives. nih.govekb.eg

Alternative routes include the synthesis from furazano[4,5-b]pyridine 3-oxide, which reacts with the enolic form of 1,3-diketones or β-ketoesters. This reaction can be catalyzed by silica (B1680970) gel or molecular sieves to produce novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives. mdpi.com The Buchwald-Hartwig C-N coupling reaction has also been successfully applied to synthesize donor-acceptor-donor (D-A-D) type molecules based on the pyrido[2,3-b]pyrazine backbone. rsc.org

Table 1: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives nih.gov
Aldehyde ComponentCatalystSolventReaction Time (h)Yield (%)
4-Methoxybenzaldehydep-TSA (20 mol%)Ethanol989
Benzaldehydep-TSA (20 mol%)Ethanol1085
4-Chlorobenzaldehydep-TSA (20 mol%)Ethanol1082
4-Nitrobenzaldehydep-TSA (20 mol%)Ethanol887

Advanced Synthetic Protocols and Catalytic Transformations

Modern synthetic chemistry offers powerful tools for constructing and functionalizing fused pyrazine systems, with catalytic methods being particularly prominent.

Palladium-Catalyzed Reactions in Fused Pyrazine Synthesis

Palladium catalysis is a cornerstone for C-C and C-heteroatom bond formation in the synthesis of fused pyrazines. Classical cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions are widely used. researchgate.net

For example, the Sonogashira coupling has been instrumental in synthesizing precursors for thieno[2,3-b]pyrazine lactones by coupling methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with terminal alkynes using a Pd/Cu catalytic system. mdpi.com Similarly, Suzuki-Miyaura coupling reactions have been applied to functionalize related heterocyclic systems like researchgate.netmdpi.commdpi.comtriazolo[4,3-a]pyrazines, where an iodo-substituted derivative is coupled with various arylboronic acids in the presence of a palladium catalyst such as Pd(PPh₃)₄. researchgate.net The Heck reaction has been used to couple 2,3-dichloropyrazine (B116531) with acrylates and styrenes, demonstrating a method to introduce alkenyl groups onto the pyrazine core. researchgate.net

Metal-Free Oxidative C–H Bond Functionalization

While transition-metal catalysis is powerful, there is a growing interest in metal-free synthetic approaches to reduce cost and environmental impact. rsc.org Metal-free C-H bond functionalization often relies on the use of oxidants like iodine(III) reagents, peroxides, or persulfates, sometimes in combination with radical initiators or photoredox catalysts. These methods offer an alternative pathway for creating C-C or C-heteroatom bonds directly from C-H bonds. Although specific examples focused solely on 2,3-Dimethylpyrazino[2,3-b]pyrazine are not extensively documented in this context, the general principles of metal-free C-H functionalization of N-heterocycles are applicable. These reactions typically proceed through radical or carbocationic intermediates, enabling the introduction of various functional groups onto the heterocyclic core.

Rhodium(III)-Catalyzed C-H Activation Strategies

Rhodium(III) catalysis has emerged as a highly effective tool for the direct functionalization of C-H bonds, particularly in the synthesis of N-heterocycles. nih.gov These reactions often employ a directing group to achieve high regioselectivity. The mechanism typically involves a C-H bond cleavage step through a concerted metalation-deprotonation (CMD) pathway, forming a rhodacycle intermediate. nih.gov This intermediate can then react with various coupling partners, such as alkynes or aldehydes. rsc.org

A notable application is the synthesis of tetracyclic lactones from thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes, where the carboxylic acid acts as an internal directing group, guiding the Rh(III) catalyst to activate a specific C-H bond for annulation. mdpi.com Rhodium(III) catalysts have also been used for redox-neutral C-H activation/annulation reactions and C-H/N-H bond functionalization processes that proceed with the evolution of hydrogen gas, eliminating the need for an external oxidant. rsc.org

Derivatization and Functionalization Strategies of the this compound Core

The synthesis of the specific this compound core is typically achieved through the condensation of 2,3-diaminopyrazine with butane-2,3-dione (diacetyl). This foundational reaction provides the parent scaffold for further functionalization.

Further derivatization can be achieved through several strategies. For related pyrazino[2,3-b]phenazine systems, substitution on the methyl groups has been demonstrated. The reaction of 2,3-bis(bromomethyl)pyrazino[2,3-b]phenazine with nucleophiles like propanol (B110389) or morpholine (B109124) results in the substitution of the bromine atoms. researchgate.net

For the pyrazine ring itself, direct functionalization of related fused pyrazine systems like imidazo[1,2-a]pyrazines has been achieved with high regioselectivity using organometallic intermediates. nih.gov By employing specific metalating agents such as TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), different positions on the heterocyclic core can be selectively deprotonated and then quenched with various electrophiles (e.g., iodine, allyl bromide, pivaloyl chloride) to install new functional groups. nih.gov Palladium-catalyzed cross-coupling reactions, as mentioned previously, are also a key strategy for derivatizing halogenated pyrazino[2,3-b]pyrazine precursors.

Table 2: Regioselective Functionalization of 6-chloroimidazo[1,2-a]pyrazine (B1590719) (a related fused pyrazine) nih.gov
Metalating AgentPosition FunctionalizedElectrophileProductYield (%)
TMPMgCl·LiCl3I₂6-chloro-3-iodo-imidazo[1,2-a]pyrazine86
TMP₂Zn·2MgCl₂·2LiCl5I₂6-chloro-5-iodo-imidazo[1,2-a]pyrazine85
TMP₂Zn·2MgCl₂·2LiCl5PhCHO(6-chloroimidazo[1,2-a]pyrazin-5-yl)(phenyl)methanol72
TMP₂Zn·2MgCl₂·2LiCl5Allyl Bromide (with CuCN·2LiCl)5-allyl-6-chloro-imidazo[1,2-a]pyrazine65

Halogenation and Substituent Introduction

The introduction of halogen atoms onto the pyrazino[2,3-b]pyrazine core serves as a crucial step for further synthetic transformations, enabling the introduction of a wide array of functional groups. While direct halogenation of the pyrazino[2,3-b]pyrazine ring can be challenging, methods involving the halogenation of activated precursors or the introduction of halomethyl groups are employed.

One common strategy involves the bromination of the methyl groups of this compound. For instance, the reaction of 2,3-dimethylpyrazino[2,3-b]phenazine with N-bromosuccinimide (NBS) can yield the corresponding 2,3-bis(bromomethyl) derivative. These benzylic bromides are highly reactive and susceptible to nucleophilic substitution, providing a gateway to a variety of derivatives. The electron-withdrawing nature of the pyrazine ring activates the methylene (B1212753) hydrogens, facilitating their substitution. researchgate.net For example, 2,3-dibromomethyl-pyrazino[2,3-b]phenazine readily reacts with nucleophiles like propanol, morpholine, and potassium thiocyanate (B1210189) to yield the corresponding substituted products. researchgate.net

Furthermore, the synthesis of halogenated pyrido[2,3-b]pyrazine derivatives, a closely related class of compounds, has been achieved through deprotonation-trapping reactions. This suggests that similar strategies could be applicable to the pyrazino[2,3-b]pyrazine system. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) has been converted to its corresponding iodide, bromide, and chloride derivatives with yields ranging from 60-70% by reaction with suitable electrophiles.

The table below summarizes examples of substituent introduction on pyrazino[2,3-b]phenazine derivatives.

Starting MaterialReagentProductReference
2,3-Dibromomethyl-pyrazino[2,3-b]phenazinePropanol2,3-Bis(propoxymethyl)-pyrazino[2,3-b]phenazine researchgate.net
2,3-Dibromomethyl-pyrazino[2,3-b]phenazineMorpholine2,3-Bis(4-morpholinylmethyl)-pyrazino[2,3-b]phenazine researchgate.net
2,3-Dibromomethyl-pyrazino[2,3-b]phenazinePotassium Thiocyanate2,3-Bis(cyanosulfanylmethyl)-pyrazino[2,3-b]phenazine researchgate.net

Reduction and Hydrogenation Reactions for Saturated Analogs

The reduction of the aromatic pyrazino[2,3-b]pyrazine core provides access to its saturated analogs, such as decahydropyrazino[2,3-b]pyrazine (B1294314), which possess different conformational and electronic properties. The pyrazine ring is generally more susceptible to reduction than a fused pyridine ring.

Catalytic hydrogenation is a common method for the complete reduction of the pyrazino[2,3-b]pyrazine system. The fully saturated derivative, decahydropyrazino[2,3-b]pyrazine, is a known compound and can be synthesized via the reduction of the aromatic precursor. rsc.org While specific catalytic systems for the direct hydrogenation of this compound are not extensively detailed in the literature, related systems offer insights. For instance, in pyrido[2,3-b]pyrazines, the pyrazine ring can be selectively reduced using sodium borohydride (B1222165) (NaBH₄) in ethanol. Short reaction times can lead to 1,2-dihydro derivatives, while longer reaction times can produce 1,2,3,4-tetrahydro derivatives.

A palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group has been developed to produce chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. rsc.org This methodology, while not directly applied to this compound, highlights a potential strategy for accessing chiral saturated analogs.

The following table outlines the reduction products of related pyrazine systems.

Starting MaterialReducing AgentProductReference
Pyrido[2,3-b]pyrazineNaBH₄ (short reaction time)1,2-Dihydropyrido[2,3-b]pyrazineNot explicitly cited
Pyrido[2,3-b]pyrazineNaBH₄ (extended reaction time)1,2,3,4-Tetrahydropyrido[2,3-b]pyrazineNot explicitly cited
Pyrazines with tautomeric hydroxyl groupH₂, Pd-catalystChiral disubstituted piperazin-2-ones rsc.org

Formation of Nitrogen-Containing Heterocycles (e.g., Triazoles)

The pyrazino[2,3-b]pyrazine scaffold can be elaborated to include other nitrogen-containing heterocycles, with the formation of fused triazole rings being a notable example. These triazolo-fused pyrazines are of interest due to their potential biological activities.

A common synthetic route to 1,2,3-triazolo[4,5-b]pyrazines involves the cyclization of a 2,3-diaminopyrazine precursor. The reaction of 2,3-diaminopyrazine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, leads to the formation of the fused triazole ring. rsc.org This approach is a well-established method for constructing 1,2,3-triazole rings fused to various heterocyclic systems.

For instance, the synthesis of 1,2,3-triazolo[4,5-d]pyridazines has been achieved by reacting 4,5-diamino-6-pyridazinone with a nitrosonium ion source, resulting in high yields of the fused triazole product. rsc.org This demonstrates the versatility of this cyclization strategy. While a direct application to 2,3-dimethyl-6,7-diaminopyrazino[2,3-b]pyrazine is not explicitly detailed, the methodology is highly relevant and adaptable.

The general reaction for the formation of a triazole-fused pyrazine is depicted below:

2,3-Diaminopyrazine Derivative + Nitrite Source → Triazolo[4,5-b]pyrazine Derivative

Stereoselective Synthesis and Chiral Resolution

The development of stereoselective synthetic methods and chiral resolution techniques for derivatives of this compound is an area with significant potential for exploration. The introduction of chirality can have a profound impact on the biological activity of these compounds.

While specific methods for the asymmetric synthesis or chiral resolution of this compound derivatives are not well-documented, general strategies employed for other heterocyclic systems can provide valuable insights.

Asymmetric Synthesis:

The asymmetric synthesis of carbon-substituted piperazines, the saturated core of pyrazines, has been achieved using various approaches, including chiral auxiliary-based methods and catalytic enantioselective reactions. rsc.org For example, the asymmetric synthesis of 2-methylpiperazine (B152721) has been reported starting from (R)-(–)-phenylglycinol as a chiral auxiliary. rsc.org Furthermore, catalytic enantioselective methods, such as the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones, have been developed to produce highly enantioenriched products. rsc.org These strategies could potentially be adapted for the synthesis of chiral derivatives of tetrahydropyrazino[2,3-b]pyrazine.

Chiral Resolution:

For racemic mixtures of chiral pyrazino[2,3-b]pyrazine derivatives, chiral resolution techniques can be employed to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown broad applicability in resolving the enantiomers of a wide range of chiral compounds. metu.edu.tr The separation of pyrido(2,3-b)pyrazine-2,3-diol has been demonstrated using reverse-phase HPLC, indicating the feasibility of chromatographic methods for this class of compounds. nih.gov Another classical method for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent. wikipedia.org

The table below outlines general approaches for obtaining chiral heterocyclic compounds.

MethodDescriptionApplicability to Pyrazino[2,3-b]pyrazine Derivatives
Asymmetric SynthesisSynthesis of a single enantiomer using chiral auxiliaries, catalysts, or starting materials.Potentially applicable for saturated analogs (tetrahydropyrazino[2,3-b]pyrazines) based on methods for piperazines. rsc.org
Chiral HPLCSeparation of enantiomers using a high-performance liquid chromatograph equipped with a chiral stationary phase.A general and powerful method that could be developed for chiral derivatives. metu.edu.tr
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the enantiomers.A classical method that could be explored for derivatives with suitable functional groups. wikipedia.org

Reactivity and Reaction Mechanisms of 2,3 Dimethylpyrazino 2,3 B Pyrazine Analogs

Reduction Chemistry of Pyrazino[2,3-b]pyrazines and Related Systems

The reduction of pyrazino[2,3-b]pyrazines can proceed through several pathways, leading to dihydro and tetrahydro derivatives. The specific outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation of pyrazino[2,3-b]quinoxaline analogs, such as 2,3-dimethylpyrazino[2,3-b]quinoxaline, in the presence of a palladium on carbon (Pd/C) catalyst leads to the formation of the corresponding 5,10-dihydro derivatives. cdnsciencepub.comresearchgate.net This process involves the addition of hydrogen across the N5 and N10 positions of the quinoxaline (B1680401) moiety. In a related study, hydrogenation of a pyrazine (B50134) derivative over a Rh/Al2O3 catalyst was also reported, demonstrating the utility of catalytic hydrogenation for the reduction of such heterocyclic systems. researchgate.net

Chemical Reduction (e.g., LiAlH4, NaBH4)

Chemical reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) exhibit different reactivities towards the pyrazino[2,3-b]pyrazine (B13399560) core. chemistrysteps.comlibretexts.orgyoutube.comyoutube.com

Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a powerful reducing agent capable of reducing 2,3-dimethyl-6,7-diphenylpyrazino[2,3-b]pyrazine and 2,6,7-triphenylpyrazino[2,3-b]pyrazine to their corresponding 1,2,3,4-tetrahydro derivatives. cdnsciencepub.comresearchgate.net The reduction of 2,3-dimethyl-6,7-diphenylpyrazino[2,3-b]pyrazine with LiAlH4 is stereospecific, yielding the cis-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline derivative. cdnsciencepub.com

Sodium Borohydride (NaBH4): NaBH4 is a milder reducing agent compared to LiAlH4. youtube.comyoutube.com In the case of 2-phenylpyrazino[2,3-b]quinoxaline, reduction with NaBH4 yields a mixture of the 5,10-dihydro derivative and the 1,2,3,4-tetrahydro derivative. cdnsciencepub.comresearchgate.net The pyrazine ring generally shows higher reactivity towards NaBH4 compared to a fused pyridine (B92270) ring. Short reaction times with NaBH4 can lead to the formation of 1,2-dihydro derivatives, while extended reaction times produce 1,2,3,4-tetrahydro derivatives.

CompoundReducing AgentProduct(s)Reference
2,3-Dimethylpyrazino[2,3-b]quinoxalinePd/C, H25,10-Dihydro-2,3-dimethylpyrazino[2,3-b]quinoxaline cdnsciencepub.comresearchgate.net
2,3-Dimethyl-6,7-diphenylpyrazino[2,3-b]pyrazineLiAlH4cis-1,2,3,4-Tetrahydro-2,3-dimethyl-6,7-diphenylpyrazino[2,3-b]pyrazine cdnsciencepub.comresearchgate.netcdnsciencepub.com
2,6,7-Triphenylpyrazino[2,3-b]pyrazineLiAlH41,2,3,4-Tetrahydro-2,6,7-triphenylpyrazino[2,3-b]pyrazine cdnsciencepub.comresearchgate.net
2-Phenylpyrazino[2,3-b]quinoxalineNaBH4Mixture of 5,10-dihydro- and 1,2,3,4-tetrahydro-2-phenylpyrazino[2,3-b]quinoxaline cdnsciencepub.comresearchgate.net

Electrochemical Reduction Processes

The electrochemical reduction of pyrazino[2,3-b]quinoxalines in a hydroorganic medium leads to the formation of their corresponding 5,10-dihydro derivatives, which form a redox system with the parent compound. cdnsciencepub.comresearchgate.net The reduction of pyrazine derivatives is generally pH-dependent and can involve a two-electron transfer process. researchgate.netmdpi.com In non-aqueous media like dimethylformamide (DMF), electrochemical reduction can proceed through two one-electron transfers, forming radical anions and dianions. The presence of two condensed pyrazine rings allows for different reduction pathways, either leading to a 1,4- (or 5,10-) dihydro derivative, similar to pyrazines, or a 1,5- (or 4,10-) dihydro compound, akin to flavins. cdnsciencepub.com In dry dimethyl sulfoxide (B87167) (DMSO), some pyrazino[2,3-b]phenazine derivatives exhibit four reversible one-electron redox waves, corresponding to the sequential formation of a radical anion, dianion, radical trianion, and tetraanion. researchgate.net

Formation of Dihydro and Tetrahydro Derivatives

As discussed in the preceding sections, both catalytic hydrogenation and chemical reduction methods are effective for the synthesis of dihydro and tetrahydro derivatives of pyrazino[2,3-b]pyrazines and related systems.

Dihydro Derivatives: Catalytic hydrogenation typically yields 5,10-dihydro derivatives. cdnsciencepub.comresearchgate.net Electrochemical reduction in hydroorganic media also produces 5,10-dihydro compounds. cdnsciencepub.comresearchgate.net Short reaction times with NaBH4 can selectively produce 1,2-dihydro derivatives.

Tetrahydro Derivatives: Strong reducing agents like LiAlH4 are required to form 1,2,3,4-tetrahydro derivatives. cdnsciencepub.comresearchgate.net Extended reaction times with NaBH4 can also lead to the formation of 1,2,3,4-tetrahydro compounds. The fully reduced decahydropyrazino[2,3-b]pyrazine (B1294314) is also a known compound. nih.gov

Oxidative Transformations

The pyrazine ring system can undergo oxidation to form N-oxides. The oxidation of pyrazines can be achieved using reagents such as hydrogen peroxide (H2O2) or peracids like meta-chloroperoxybenzoic acid (mCPBA). Direct oxidation with OXONE® has been shown to be an efficient method for the preparation of pyrazine N,N'-dioxides. researchgate.net For instance, 2,3-dimethylpyrazine (B1216465) can be oxidized to 2,3-dimethylpyrazine-N,N'-dioxide. researchgate.net The regioselectivity of mono-N-oxidation is influenced by the steric and electronic effects of substituents on the pyrazine ring, with oxidation occurring preferentially at the less hindered nitrogen atom.

Nucleophilic and Electrophilic Reactivity Patterns

The electron-deficient nature of the pyrazine rings in pyrazino[2,3-b]pyrazine makes the system susceptible to nucleophilic attack, while electrophilic substitution is generally difficult. researchgate.netscribd.com

Nucleophilic Reactivity: The pyrazine ring can undergo nucleophilic substitution reactions. For example, halogenated pyrazino[2,3-b]phenazine derivatives can react with nucleophiles like propanol (B110389), morpholine (B109124), and potassium thiocyanate (B1210189), leading to the substitution of the halogen atoms. researchgate.net The introduction of amino groups onto the pyrazino[2,3-b]phenazine core has been achieved through the Buchwald-Hartwig amination reaction. bohrium.comresearchgate.net

Electrophilic Reactivity: Pyrazine and its fused-ring analogs are generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atoms. researchgate.netscribd.com However, the presence of activating groups, such as methyl groups, can facilitate electrophilic attack on an adjacent fused aromatic ring, as seen in the halogenation and nitration of the pyridine ring in 2,3-dimethylpyrido[2,3-b]pyrazine (B1617905).

Investigations into Reaction Mechanisms

The reactivity of the pyrazino[2,3-b]pyrazine scaffold is a subject of significant academic interest, underpinning its synthesis and functionalization. Mechanistic studies, while not always focused directly on the 2,3-dimethyl derivative, provide a strong framework for understanding the chemical transformations this class of compounds can undergo. These investigations are crucial for the development of novel synthetic routes and for predicting the behavior of these heterocycles in various chemical environments.

Mechanistic Studies of Pyrazine Ring Formation

The formation of the pyrazine ring, and by extension the pyrazino[2,3-b]pyrazine system, is most classically achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This reaction is a cornerstone of pyrazine synthesis and its mechanism is well-understood. The initial step involves the nucleophilic attack of one of the amino groups on a carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group, leading to a dihydropyrazine (B8608421) ring after another dehydration step. Subsequent oxidation, often facilitated by air or a mild oxidizing agent, results in the aromatic pyrazine ring.

For the synthesis of 2,3-dimethylpyrazino[2,3-b]pyrazine, this would conceptually involve the reaction of 2,3-diaminopyrazine (B78566) with diacetyl (butane-2,3-dione). The mechanism follows the classical pathway, as illustrated in the formation of various pyrazine derivatives. A related industrial synthesis for 2,3-dimethylpyrazine involves the reaction of ethylenediamine (B42938) with butanedione, often in the presence of a base and a metal oxide catalyst to facilitate the final oxidation step. google.com

Alternative mechanistic pathways for pyrazine ring formation have also been explored. One such method involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides. researchgate.net In this process, heating the starting material induces a cyclization to form a 1,2-dihydropyrazine precursor, which can then be oxidized to the corresponding pyrazine. researchgate.net The stability of the intermediates and the reaction yields can be influenced by factors such as intramolecular hydrogen bonding. researchgate.net

The biosynthesis of pyrazines often follows a different mechanistic route, typically involving the Maillard reaction between amino acids and reducing sugars, or the self-condensation of α-aminoketones derived from amino acids. mdpi.comd-nb.info For instance, the biosynthesis of tetramethylpyrazine is proposed to proceed from acetoin, which reacts with ammonia (B1221849) to form an α-hydroxyimine that rearranges to 2-amino-3-butanone. mdpi.com Dimerization and subsequent oxidation of this aminoketone then yields the final pyrazine product. mdpi.com

Starting MaterialsKey Mechanistic StepsProduct
1,2-Diamine and 1,2-DicarbonylNucleophilic attack, dehydration, intramolecular cyclization, oxidationPyrazine derivative
2,3-Bis(arylideneamino)-3-cyanoarylamideThermal cyclization, oxidationSubstituted pyrazine
α-AminoketoneDimerization, dehydration, oxidationAlkylpyrazine

Cyclization and Annulation Reaction Mechanisms

The pyrazino[2,3-b]pyrazine core can serve as a building block for the synthesis of more complex, fused heterocyclic systems through various cyclization and annulation reactions. These reactions are key to expanding the structural diversity and potential applications of this class of compounds.

One example of such a transformation is the reaction of N-1 substituted 3-chloroquinoline-2,4-diones with ethylenediamine to produce pyrazino[2,3-c]quinolin-5(6H)-ones. mdpi.com The mechanism involves the initial nucleophilic substitution of the chlorine atom by one of the amine groups of ethylenediamine. This is followed by an intramolecular cyclization where the second amine group attacks one of the carbonyl groups of the quinolinedione ring system. Subsequent rearrangement and dehydration lead to the formation of the tricyclic product. mdpi.com In some cases, dimeric byproducts can form through the double alkylation of ethylenediamine. mdpi.com

Further reaction of these pyrazino[2,3-c]quinolin-5(6H)-ones with isocyanic acid can lead to an unprecedented molecular rearrangement, resulting in the formation of novel hydantoin (B18101) derivatives. beilstein-archives.org This highlights the complex reactivity of these fused systems.

Analogous annulation reactions are seen in the synthesis of other fused pyrazine systems, such as thieno[3,4-b]pyrazines, which are valuable in materials science. rsc.org The construction of these systems often involves the condensation of a diamine with a suitable dicarbonyl-containing thiophene (B33073) precursor, following a mechanistic pattern similar to the classical pyrazine synthesis but leading to an extended, fused ring structure.

Reactant 1Reactant 2Key Mechanistic StepsProduct Type
3-Chloroquinoline-2,4-dioneEthylenediamineNucleophilic substitution, intramolecular cyclization, rearrangementFused tricyclic quinolinone
Pyrazino[2,3-c]quinolin-5(6H)-oneIsocyanic acidAddition, molecular rearrangementFused hydantoin derivative

Photochemical Reactions and Photoisomerization Mechanisms

The interaction of pyrazino[2,3-b]pyrazine analogs with light can induce a variety of chemical transformations, including isomerizations, ring-expansions, and reactions with solvent molecules. These photochemical reactions often proceed through high-energy intermediates and offer synthetic routes to novel molecular architectures that are not accessible through thermal methods.

A relevant example is the photochemical ring-expansion of 2-(2-pyrazinyl)-1,2-benzisothiazol-3(2H)-one. oup.com Upon irradiation, this compound undergoes a transformation to yield benzo[f]pyrazino[2,3-b] google.comontosight.aithiazepin-10(11H)-one. The proposed mechanism for this reaction involves the initial homolytic cleavage of the S-N bond in the isothiazolone (B3347624) ring, generating a biradical intermediate. oup.com This is followed by an intramolecular attack of the thiyl radical onto the pyrazine ring and a subsequent hydrogen shift to yield the final, stable seven-membered ring product. oup.com

Another significant photochemical process is excited-state proton-coupled electron transfer (PCET). Studies on pyrido[2,3-b]pyrazine (B189457), a close analog of the pyrazino[2,3-b]pyrazine core, have shown that it can engage in ultrafast and efficient PCET with methanol (B129727) when irradiated. rsc.org This process is facilitated by the formation of an intramolecular hydrogen bond between the methanol and a nitrogen atom of the heterocycle, leading to the photo-oxidation of methanol. rsc.org The efficiency of the reaction is dependent on which nitrogen atom is involved in the hydrogen bonding.

Furthermore, the photo-oxidation of pyrazin-2(1H)-ones in the presence of oxygen has been shown to proceed via the formation of endoperoxide intermediates. psu.edu The pyrazinone can act as its own sensitizer, reacting with singlet oxygen to form the endoperoxide. This intermediate can then undergo further reactions, such as rearrangement and addition of a solvent molecule like an alcohol, to yield various acetamide (B32628) derivatives. psu.edu

Starting CompoundReaction ConditionsProposed IntermediateFinal Product
2-(2-Pyrazinyl)-1,2-benzisothiazol-3(2H)-oneUV irradiationBiradicalBenzo[f]pyrazino[2,3-b] google.comontosight.aithiazepin-10(11H)-one
Pyrido[2,3-b]pyrazine-methanol complexUV irradiationExcited-state complexPhoto-oxidized methanol products
1-Alkyl-5,6-diarylpyrazin-2(1H)-oneVisible light, O₂, alcoholEndoperoxideN-Alkylacetamide derivative

Electronic Structure and Spectroscopic Characterization

Experimental Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 2,3-Dimethylpyrazino[2,3-b]pyrazine.

¹³C NMR: The carbon-13 NMR spectrum of 2,3-dimethylpyrazine (B1216465) in CDCl₃ exhibits signals for the methyl carbons at approximately 21.97 ppm. nih.gov The aromatic carbons of the pyrazine (B50134) ring show resonances at around 141.33 ppm and 152.62 ppm. nih.gov These shifts are characteristic of the carbon environments within the heterocyclic ring.

Table 1: NMR Spectroscopic Data for 2,3-Dimethylpyrazine (in CDCl₃)
NucleusChemical Shift (δ) [ppm]Reference
¹H (–CH₃)2.53 - 2.54 nih.govchemicalbook.com
¹H (aromatic)8.27 nih.govchemicalbook.com
¹³C (–CH₃)21.97 nih.gov
¹³C (aromatic)141.33, 152.62 nih.gov

UV-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. Pyrazine and its derivatives typically exhibit absorption bands in the UV region. The gas-phase UV absorption spectrum of pyrazine shows two broad bands with maxima at 256 nm and 317 nm. researchgate.net The addition of substituents and fusion of rings, as in this compound, is expected to cause a bathochromic (red) shift in these absorption bands. researchgate.net Studies on related pyrido[2,3-b]pyrazine (B189457) systems show that by tuning the molecular structure, a wide range of emission colors from blue to red can be achieved. rsc.org The interaction of various pyrazine derivatives with proteins like bovine serum albumin (BSA) and human serum albumin (HSA) has been shown to cause changes in the UV-Vis absorption spectra, indicating a modification of the protein's conformation upon binding. researchgate.netsemanticscholar.org

Infrared (IR) and Raman Spectroscopy

IR Spectroscopy: The IR spectrum of 2,3-dimethylpyrazine shows characteristic peaks corresponding to C-H stretching and bending vibrations of the methyl groups and the aromatic ring, as well as C-N stretching vibrations within the pyrazine ring.

Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) studies on related pyrazine compounds have been conducted to understand their interaction with surfaces. nih.gov For pyrazine-2-carbonitrile, a prominent band around 1020 cm⁻¹, corresponding to a pyrazine ring vibration, is observed to shift in the SERS spectrum, indicating interaction with the surface. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,3-dimethylpyrazine, the molecular ion peak (M+) is observed at an m/z of 108, which corresponds to its molecular weight. chemicalbook.com The fragmentation pattern provides further structural information.

Table 2: Key Mass Spectrometry Peaks for 2,3-Dimethylpyrazine
m/zRelative IntensityAssignmentReference
108100%Molecular Ion [M]⁺ chemicalbook.com

Photophysical Properties

The photophysical properties describe how the molecule interacts with light, including its ability to emit light and undergo light-induced structural changes.

Luminescence and Photoluminescence Quantum Efficiency (PLQY)

Derivatives of pyrazine are known for their luminescent properties, which are crucial for applications in organic light-emitting diodes (OLEDs). Pyrido[2,3-b]pyrazine-based materials have been developed that exhibit fluorescence across the entire visible spectrum. rsc.org High photoluminescence quantum efficiencies (PLQY) are a key goal in the design of these materials. For instance, some pyrazine-based thermally activated delayed fluorescence (TADF) emitters have shown high PLQY values exceeding 68%. researchgate.net The introduction of pyrazine bridges in TADF emitters has led to OLEDs with high external quantum efficiencies, reaching up to 22% for green emission. researchgate.net

Photochromism and Photoisomerization Dynamics

There is no specific information within the provided search results to suggest that this compound exhibits photochromic or photoisomerization behavior. These properties involve a reversible transformation between two forms having different absorption spectra upon exposure to light. While not observed for this specific compound, such phenomena are of interest in the development of molecular switches and optical memory devices.

Circular Dichroism (CD) and Chirality in Photochromic Systems

The intersection of chirality and photochromism in pyrazine-based systems offers a compelling avenue for the development of chiroptical switches, which are molecules that can have their chiral properties reversibly altered by light. While specific research on the circular dichroism of this compound in a photochromic context is not extensively documented, detailed studies on closely related derivatives, such as 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene, provide significant insights into the chiroptical behavior of this class of compounds. cornell.edu

These systems are a subset of dihydropyrenes, which are known for their negative photochromism, and the introduction of a pyrazine moiety can modulate their electronic and chiroptical properties. cornell.edu The chirality in these molecules can be planar, arising from the specific spatial arrangement of the substituents. scispace.com

A key aspect of studying these photochromic systems is the ability to separate and characterize the individual enantiomers. In the case of 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene, the open form of the molecule was successfully resolved into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC). cornell.edu The absolute structures of these separated enantiomers were then determined by comparing their experimental spectra with those predicted by time-dependent density functional theory (TD-DFT). cornell.edu

The photochromic behavior of these chiral molecules leads to significant and reversible changes in their circular dichroism spectra. Upon irradiation with visible light (typically >390 nm), the molecule can undergo photoisomerization, leading to a different chiral state with a distinct CD signature. For the (S)-enantiomer of the dihydropyrene (B12800588) derivative, irradiation resulted in notable changes in the Cotton effects across the spectrum. cornell.edu This photoswitchable circular dichroism is a critical feature for potential applications in molecular devices and optical communication systems. cornell.eduscispace.com

The following table summarizes the observed changes in the circular dichroism spectrum for the photoisomerization of the (S)-enantiomer of 2,7-di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene. cornell.edu

Wavelength Range (nm)Initial Cotton EffectCotton Effect after IrradiationObservation
331 - 381-PositiveSignificant positive Cotton effect observed.
257 - 281-PositiveSignificant positive Cotton effect observed.
257 - 281PositiveNegativePhase change from positive to negative.
228 - 257NegativePositivePhase change from negative to positive.

Isosbestic points, where the molar absorptivity of the two isomers is equal, were observed at 381, 331, 281, 257, and 228 nm, indicating a clean conversion between the two forms. cornell.edu

This reversible modulation of chiroptical properties with light is the fundamental principle behind chiroptical molecular switches. scispace.com The ability to control the chirality of a molecule with an external stimulus like light opens up possibilities for applications in areas such as 3D displays, bioimaging, and the direct generation of circularly polarized light in organic electronic luminescence devices. cornell.edu

An extensive search for scientific literature on the chemical compound This compound reveals a significant lack of specific data required to construct the requested article. The available research primarily focuses on related, but structurally distinct, pyrazine derivatives.

The search results yielded information on two main classes of similar compounds:

Pyrido[2,3-b]pyrazines : These compounds feature a pyrazine ring fused to a pyridine (B92270) ring. Derivatives like 2,3-dimethylpyrido[2,3-b]pyrazine (B1617905) have been studied for their synthesis, structure, and potential applications in materials science and as enzyme inhibitors. nih.govrsc.orgnih.gov

Simple Pyrazines : Compounds such as 2,3-dimethylpyrazine, which consist of a single pyrazine ring, are well-documented, particularly their synthesis for use as flavoring agents. google.comchemicalbook.comgoogle.com

Furthermore, general information on the coordination chemistry of various other pyrazine-based ligands is available, including their complexation with transition metals like copper, silver, zinc, and lanthanides, and the analysis of their coordination modes and properties. nih.govnih.govrsc.orginorgchemres.org The core, unsubstituted pyrazino[2,3-b]pyrazine (B13399560) ring system has been identified as a component in larger, more complex macrocycles like porphyrazines. researchgate.net

However, no specific scientific reports, studies, or data sets were found for This compound itself. This includes a lack of information regarding its:

Synthesis and use as a ligand.

Formation and characterization of its metal complexes.

Coordination modes and geometries.

Structural analysis via methods like X-ray diffraction.

Electronic and optical properties of any potential coordination compounds.

Due to the strict requirement to focus solely on "this compound" and the absence of specific research on this compound, it is not possible to generate the detailed, scientifically accurate article as outlined in the instructions. Providing information on the aforementioned analogs would deviate from the specific subject of the request.

Coordination Chemistry and Ligand Properties

Electronic and Optical Properties of Coordination Complexes

Influence of Ligand Structure on Excited State Properties

The photophysical and photochemical properties of metal complexes are intrinsically linked to the nature of the ligands coordinated to the metal center. In the case of complexes formed with 2,3-Dimethylpyrazino[2,3-b]pyrazine, the ligand's electronic and steric characteristics play a crucial role in dictating the properties of their excited states. While specific research on this exact compound is limited, a comprehensive understanding can be extrapolated from studies on structurally similar pyrazine-containing ligands.

The pyrazine (B50134) moiety is known to be electron-withdrawing, a characteristic that is further amplified upon coordination to a metal ion. This electronic influence is a key determinant of the energy of the metal-to-ligand charge transfer (MLCT) excited states. In ruthenium(II) complexes with pyrazine-functionalized polypyridyl ligands, for instance, MLCT excitation leads to an accumulation of electron density on the pyrazine unit. nih.gov This process can induce significant changes in the basicity of the ligand in its excited state. nih.gov For complexes of this compound, the presence of two pyrazine rings is expected to result in low-lying π* orbitals, which can accept electron density from the metal center upon photoexcitation, leading to the formation of MLCT states.

The introduction of methyl groups at the 2 and 3 positions of the pyrazino[2,3-b]pyrazine (B13399560) core introduces both steric and electronic effects. Electronically, methyl groups are weakly electron-donating, which may slightly raise the energy of the ligand's π* orbitals compared to the unsubstituted parent ligand. This could, in turn, lead to a blue shift in the MLCT absorption and emission bands. Sterically, the methyl groups can influence the geometry of the resulting metal complex, potentially causing distortions from ideal octahedral or square planar geometries. Such distortions can affect the metal-ligand orbital overlap and, consequently, the energies of the frontier molecular orbitals, further tuning the excited state properties.

In luminescent complexes, such as those of ruthenium(II), the nature of the lowest-lying excited state is critical in determining the emission properties. The competition between emissive MLCT states and non-emissive metal-centered (MC) states is a key factor. The ligand field strength imparted by the this compound ligand will influence the energy of the MC states. A stronger ligand field will raise the energy of the d-d transitions, potentially favoring MLCT-based emission. The rigidity of the pyrazino[2,3-b]pyrazine framework is also beneficial, as it can reduce non-radiative decay pathways, leading to enhanced luminescence quantum yields and longer excited-state lifetimes. This is a desirable characteristic for applications such as photosensitizers in photodynamic therapy or as probes in bio-imaging. nih.govtum.de

Table 1: Predicted Influence of Ligand Structure on Excited State Properties

Structural Feature of this compound Predicted Effect on Excited State Properties Rationale based on Analogous Systems
Pyrazine Rings Lowering of ligand π* orbital energies, leading to accessible Metal-to-Ligand Charge Transfer (MLCT) states. Pyrazine is an electron-withdrawing moiety that stabilizes the acceptor orbitals for MLCT transitions. nih.gov
Methyl Groups (Electron-Donating) Slight raising of ligand π* orbital energies, potentially causing a blue-shift in MLCT transitions compared to the unsubstituted ligand. Alkyl groups are known to have a modest electron-donating effect that can influence frontier orbital energies.
Rigid Fused-Ring System Reduction of non-radiative decay pathways, potentially leading to higher luminescence quantum yields and longer lifetimes. Rigid ligand structures tend to minimize vibrational quenching of the excited state.
Bidentate Coordination Formation of a chelate ring, influencing the overall geometry and stability of the metal complex. Chelation generally leads to thermodynamically more stable complexes.

Magnetic Properties of Metal Complexes

The magnetic properties of coordination compounds are highly dependent on the electronic configuration of the metal ion and the ligand field environment. The this compound ligand, with its two nitrogen donor atoms, can create a ligand field of intermediate strength, which can lead to interesting magnetic phenomena, particularly in complexes with d4-d7 transition metals like iron(II) and cobalt(II).

One of the most significant magnetic behaviors that could be anticipated for complexes of this ligand is spin crossover (SCO). SCO is a phenomenon where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light. bohrium.comrsc.org This transition is accompanied by a change in the magnetic moment, color, and molecular structure of the complex. For an iron(II) complex (d6), the LS state is diamagnetic (S=0), while the HS state is paramagnetic (S=2). The likelihood of observing SCO depends on the ligand field strength being comparable to the mean spin-pairing energy of the metal ion. The electronic nature of the pyrazino[2,3-b]pyrazine ligand, including the influence of the methyl substituents, will be a critical factor in tuning the ligand field to the appropriate level for SCO to occur. bohrium.comsemanticscholar.org

The pyrazino[2,3-b]pyrazine ligand can also act as a bridging ligand in the formation of polynuclear complexes and metal-organic frameworks (MOFs). researchgate.netosti.govnih.gov In such extended structures, the pyrazine rings can mediate magnetic exchange interactions between metal centers. ias.ac.in The nature of this interaction, whether ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to an anti-alignment of spins), depends on the distance between the metal ions and the orbital pathways for superexchange provided by the bridging ligand. In many pyrazine-bridged systems, weak antiferromagnetic coupling is observed at low temperatures. researchgate.netnih.gov The planarity and aromaticity of the pyrazino[2,3-b]pyrazine bridge would facilitate electronic communication between the metal centers.

Table 2: Predicted Magnetic Properties of Metal Complexes with this compound

Metal Ion Predicted Magnetic Behavior Rationale based on Analogous Systems
Iron(II) Potential for Spin Crossover (SCO) Pyrazine-containing ligands can generate a ligand field strength close to the spin-pairing energy of Fe(II), making SCO accessible. bohrium.comrsc.orgrsc.org
Cobalt(II) Paramagnetism, with potential for weak antiferromagnetic coupling in bridged systems. Co(II) complexes with pyrazine linkers often exhibit paramagnetic behavior with antiferromagnetic interactions at low temperatures. researchgate.netnih.gov
Manganese(II) Paramagnetism with likely weak antiferromagnetic interactions in polynuclear structures. Mn(II) is a d5 ion, typically high-spin. Pyrazine bridges generally lead to weak antiferromagnetic coupling.
Copper(II) Paramagnetism with potential for significant magnetic exchange in bridged dimers or polymers. The d9 configuration of Cu(II) often leads to interesting magnetic phenomena mediated by bridging ligands.

Materials Science Applications and Functional Materials

Applications in Organic Electronic Devices

No specific research detailing the use of 2,3-Dimethylpyrazino[2,3-b]pyrazine or its parent compound in OLEDs or as fluorescent materials was found. However, related fused pyrazine (B50134) structures, such as pyrazino[2,3-g]quinoxaline (B3350192) and pyrazino[2,3-f] ontosight.aichemicalbook.comphenanthroline, have been investigated as blue and green fluorophores and as thermally activated delayed fluorescence (TADF) emitters, demonstrating the potential of nitrogen-rich heterocyclic systems in this field. clockss.orgresearchgate.netrsc.orgchemrxiv.org

There is currently no available literature on the application of this compound or its parent scaffold in photoswitching materials or molecular devices.

Development of Hydrogen-Bonded Organic Frameworks (HOFs)

The pyrazino[2,3-b]pyrazine (B13399560) (PP) core, a high-nitrogen-content π-conjugated system, is considered an attractive building block for creating functional Hydrogen-Bonded Organic Frameworks (HOFs). researchgate.netacs.org

Researchers have synthesized building blocks for HOFs using the pyrazinopyrazine scaffold. acs.org One example is a PP-based molecule functionalized with four carboxyphenyl groups (CP-PP). acs.org This design leverages the pyrazinopyrazine core as a planar, nitrogen-rich platform for directing the assembly of porous crystalline materials through hydrogen bonding. researchgate.netacs.org The nitrogen atoms in the pyrazinopyrazine core can act as hydrogen bond acceptors, contributing to the formation and stability of the framework. researchgate.net

HOFs constructed from the CP-PP building block exhibit interesting structural dynamics. acs.org An initial framework formed in the presence of guest molecules (1,2,4,5-tetrachlorobenzene) adopts a two-dimensional (2D) network characterized by rhombic grids. acs.org

A key finding is that this initial structure is not static. It undergoes a rapid, guest-release-induced, three-step structural transformation. acs.org This process involves the rearrangement of hydrogen bonds, leading to the formation of different framework structures, including a semi-open framework with a smaller void space. acs.org This dynamic behavior highlights the flexibility of HOFs and suggests potential applications in areas like sensing or controlled release, where structural changes in response to external stimuli are desirable.

Table 1: Structural Transformation of a CP-PP-based HOF

Step Description Resulting Framework
Initial Formation in the presence of guest molecules. Rhombic 2D network. acs.org
Transformation Rapid, three-step process upon guest release. Rearrangement of hydrogen bonds. acs.org

Nonlinear Optical (NLO) Materials

No specific studies on the nonlinear optical properties of this compound or the parent pyrazino[2,3-b]pyrazine were identified. Research into NLO properties of related heterocycles has focused on derivatives of pyrido[2,3-b]pyrazine (B189457), which show potential for NLO applications due to their electronic structure. rsc.org

Design Principles for Pyrazino[2,3-b]pyrazine-based NLO Materials

The design of effective second-order NLO materials based on the pyrazino[2,3-b]pyrazine framework is guided by established principles centered on creating and optimizing molecular asymmetry and intramolecular charge transfer (ICT). The inherent electron-deficient nature of the pyrazine rings makes the core an excellent acceptor unit.

Key design strategies include:

Donor-Acceptor Substitution: The most common approach involves attaching electron-donating groups (D) and electron-accepting groups (A) to the π-conjugated core. For the pyrazino[2,3-b]pyrazine system, the core itself acts as the acceptor. Therefore, functionalization with strong donor groups is a primary strategy to induce a significant ICT character, which is essential for a large NLO response.

Substitution Pattern: The specific placement of substituents on the pyrazine rings is critical. Theoretical studies on related, single-ring pyrazine derivatives show that the relative positions of donor and acceptor groups dramatically influence the symmetry and nature of the NLO response. rsc.orgupce.cz For instance, 2,3-disubstituted isomers can result in a "dipolar" NLO response, whereas 2,6-isomers may produce a predominantly "octupolar" response. rsc.org This principle allows for the fine-tuning of the material's optical properties by controlling the substitution regiochemistry on the pyrazino[2,3-b]pyrazine skeleton.

π-Conjugated Linkers: The introduction of π-conjugated linkers, such as thiophene (B33073) or phenylene groups, between the core and the donor/acceptor substituents can extend the conjugation length. upce.cz This extension typically enhances ICT, leading to a red-shifted absorption spectrum and an amplified NLO response. researchgate.net

In the case of this compound, the methyl groups are weak electron donors. While they influence the electronic structure, creating high-performance NLO materials would necessitate their replacement or the addition of much stronger donor groups to generate a significant second-order optical nonlinearity.

Hyperpolarizability and Optical Response

The primary measure of a molecule's NLO activity is its first hyperpolarizability (β). The magnitude and symmetry of this tensor are directly linked to the design principles discussed above.

Investigations into X-shaped and Λ-shaped pyrazine derivatives reveal that the electronic and NLO responses are governed by low-lying excited states. rsc.orgresearchgate.net The symmetry of these excited states, dictated by the molecular structure, determines the nature of the optical response. rsc.org

Dipolar vs. Octupolar Response: For pyrazine derivatives, a key finding is the ability to switch between a dipolar and an octupolar NLO response based on the substitution pattern. rsc.org A study on X-shaped pyrazine derivatives demonstrated that while the magnitude of the second harmonic signal was similar between 2,3- and 2,6-isomers, the anisotropy of the NLO response was strikingly different. The 2,3-isomers exhibited a dipolar response, while the 2,6-isomers showed a mostly octupolar response. rsc.org This is rationalized by analyzing the symmetry of the low-lying excited states that contribute to the hyperpolarizability. rsc.org

The calculated first hyperpolarizability (β) values for related, highly functionalized pyrido[2,3-b]pyrazine derivatives have been reported to be as high as 15.6 x 10⁻³⁰ esu, demonstrating the potential of pyrazine-based fused systems in NLO applications when appropriately designed. rsc.org

Potential in π-Conjugated Systems for Advanced Materials

The pyrazino[2,3-b]pyrazine core is a promising building block for advanced π-conjugated materials, particularly for applications in optoelectronics where electron-deficient (n-type) or ambipolar materials are required. rsc.org The fusion of two electron-withdrawing pyrazine rings creates a system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for facilitating electron injection and transport.

The potential of this system is supported by several key findings:

Inherent Electronic Structure: Photoelectron spectroscopy studies have provided direct evidence of strong through-bond orbital interactions in the pyrazino[2,3-b]pyrazine skeleton. rsc.org This inherent electronic communication through the fused core is a fundamental prerequisite for efficient π-conjugation when this unit is incorporated into a larger polymer or molecular system.

Development of n-Type Polymers: Research on "pyrazinacenes"—larger acenes containing fused pyrazine rings—has led to a breakthrough in creating stable, n-type conjugated polymers. nih.gov These materials can accept more than one electron and exhibit LUMO energy levels comparable to some of the best-performing n-type polymers. nih.gov This demonstrates that the fused pyrazine motif is highly effective for constructing electron-accepting polymers.

Ambipolar Transport Characteristics: In a related architecture, polymers incorporating a pyrazino[2,3-g]quinoxaline-2,7-dione unit (which contains the pyrazine-pyrazine fusion) have been synthesized. researchgate.net These materials exhibited ambipolar charge transport in organic thin-film transistors (OTFTs), with one copolymer showing electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net

The this compound molecule can be considered a foundational unit for a new class of π-conjugated materials. By developing polymerization strategies that link these units, it is conceivable to create polymers with tailored electronic properties for use in organic solar cells, light-emitting diodes, and field-effect transistors. rsc.org

Compound List

Compound Name
This compound
Pyrazino[2,3-b]pyrazine
Pyrazino[2,3-g]quinoxaline-2,7-dione
Pyrido[2,3-b]pyrazine

Research Findings on Pyrazino[2,3-b]pyrazine and Derivatives

SystemFindingImplication for Materials DesignSource
Pyrazino[2,3-b]pyrazine and its methyl derivativesStrong through-bond interaction destabilizes nitrogen non-bonding orbitals.The core structure is well-suited for extending π-conjugation in larger systems. rsc.org
X-shaped pyrazine derivatives2,3-disubstitution leads to a dipolar NLO response, while 2,6-disubstitution leads to an octupolar response.The NLO properties can be tuned (dipolar vs. octupolar) by controlling the substituent positions. rsc.org
Pyrazinacene polymersPolymers based on fused pyrazine rings show excellent n-type behavior with low LUMO levels.The pyrazino[2,3-b]pyrazine core is a promising building block for n-type semiconductors. nih.gov
Pyrazino[2,3-g]quinoxaline-based polymersCopolymers demonstrate ambipolar transport in OTFTs.Fused pyrazine systems can be used to create materials for complex electronic devices requiring both hole and electron transport. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,3-Dimethylpyrazino[2,3-b]pyrazine

Direct research focused exclusively on this compound is limited; however, extensive studies on the parent pyrazino[2,3-b]pyrazine (B13399560) core and its substituted analogues provide significant insights. The pyrazine (B50134) ring is an electron-deficient system, a characteristic that fundamentally influences the chemical and physical properties of the fused-ring structure. This electron-poor nature makes the scaffold an excellent acceptor unit in the design of donor-acceptor molecules.

Key findings from the broader class of pyrazine derivatives indicate their utility as versatile building blocks in organic synthesis. The nitrogen atoms in the pyrazine rings can be leveraged for coordination with metals, and the carbon framework is amenable to various functionalization reactions. These compounds are recognized for their applications in creating molecules with interesting pharmacological activities and for developing novel materials. nih.govresearchgate.net

Emerging Synthetic Strategies for Complex Pyrazino[2,3-b]pyrazine Derivatives

The construction of complex molecules based on the pyrazino[2,3-b]pyrazine scaffold has been significantly advanced by modern synthetic methodologies. Classical condensation reactions are being supplemented and replaced by more efficient and versatile techniques that allow for precise control over the final molecular architecture.

Emerging strategies focus on late-stage functionalization, which enables the introduction of various substituents onto the core structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are frequently employed to form new carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.nettandfonline.com These methods are crucial for creating complex derivatives with tailored electronic and steric properties. For instance, the Suzuki-Miyaura coupling has been used to attach arylboronic acids to halogenated pyridopyrazines, a closely related scaffold. mdpi.commdpi.com Furthermore, nickel-catalyzed Kumada-Corriu cross-coupling has proven effective for synthesizing trisubstituted pyrazines. mdpi.com These robust strategies are highly practical and can be applied to access a wide array of pyrazine compounds. mdpi.com

Synthetic Strategy Description Key Advantages
Suzuki-Miyaura Coupling Palladium-catalyzed reaction between an organoboron compound and an organohalide.Forms C-C bonds; tolerant of many functional groups.
Buchwald-Hartwig Amination Palladium-catalyzed reaction forming a C-N bond between an aryl halide/triflate and an amine.Versatile for synthesizing complex amines and N-heterocycles.
Kumada-Corriu Coupling Nickel or Palladium-catalyzed reaction of a Grignard reagent with an organohalide.Effective for forming C-C bonds with alkyl groups.
Multicomponent Reactions One-pot reactions where three or more reactants combine to form a single product.High atom economy; operational simplicity; rapid library synthesis.
C-H Functionalization Direct conversion of a C-H bond into a C-C, C-N, or C-O bond.Avoids pre-functionalization steps; increases synthetic efficiency.

Advanced Computational Modeling for Property Prediction and Material Design

Computational chemistry has become an indispensable tool in the study of pyrazino[2,3-b]pyrazine derivatives. Density Functional Theory (DFT) is widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of these molecules. Such calculations provide fundamental insights into their frontier molecular orbital (HOMO-LUMO) energy levels, which are critical for predicting their behavior in electronic devices. researchgate.net

Beyond DFT, more advanced computational methods are emerging for accelerated material discovery. Machine learning models, such as Multilevel Graph Convolutional Neural Networks (MGCN), are being developed to predict molecular properties with high accuracy and speed. aaai.org These models learn from existing data to predict the properties of novel, un-synthesized compounds, thereby guiding experimental efforts toward the most promising candidates. aaai.org This approach allows for the high-throughput screening of virtual libraries of pyrazino[2,3-b]pyrazine derivatives to identify structures with desired characteristics, such as specific absorption wavelengths or charge transport capabilities.

Prospects for Novel Functional Materials Based on the Pyrazino[2,3-b]pyrazine Scaffold

The unique electronic properties of the pyrazino[2,3-b]pyrazine core make it a highly promising platform for the development of next-generation functional materials. Its electron-accepting nature is particularly valuable in the field of organic electronics.

One of the most promising areas is in Organic Light-Emitting Diodes (OLEDs). Derivatives of related scaffolds, such as dioxino[2,3-b]pyrazine, have been successfully used as acceptor units in bipolar host materials for red phosphorescent OLEDs (PhOLEDs), achieving high brightness and external quantum efficiencies. rsc.org The pyrazino[2,3-b]pyrazine scaffold could be similarly employed to create novel host materials, emitters, or electron-transport materials for OLEDs across the visible spectrum. Other potential applications include organic semiconductors for thin-film transistors and as components in organic solar cells. mdpi.com The scaffold's rigid, planar structure and tunable electronic levels make it an ideal candidate for these applications.

Application Area Function of Pyrazino[2,3-b]pyrazine Scaffold Potential Impact
Organic Electronics (OLEDs) Electron-transport material; Host material for phosphorescent emitters.Development of more efficient, stable, and cost-effective displays and lighting.
Organic Semiconductors (OFETs) Active layer in Organic Field-Effect Transistors.Creation of flexible, low-cost electronic devices.
Chemosensors Core structure for fluorescent or colorimetric sensors.Sensitive and selective detection of ions or small molecules.
Medicinal Chemistry Core scaffold for designing bioactive compounds.Discovery of new therapeutic agents for various diseases. nih.govmdpi.comnih.gov

Future research will likely focus on synthesizing more complex derivatives, using advanced computational tools to guide their design, and fabricating and testing devices to fully realize the potential of this versatile heterocyclic system.

Q & A

Q. Table 1: Key Photophysical Parameters of Selected Derivatives

CompoundΔEST\Delta E_{\text{ST}} (eV)Emission RangeApplication
Dye 10.48BlueOLEDs
Dye 70.23RedSensors
Dye 100.07GreenBioimaging

What structural features enable pyrazino[2,3-b]pyrazine derivatives to inhibit FGFR kinase activity?

Advanced Research Question
The pyrazine ring forms critical hydrogen bonds with FGFR’s hinge region. For example, 7-iodo-5H-pyrrolo[2,3-b]pyrazine binds FGFR1 via a nitrogen atom in the pyrazine ring, disrupting ATP binding and suppressing kinase activity . Modifications at the 3-position (e.g., chloro or iodo substituents) enhance potency by improving hydrophobic interactions with the kinase pocket .

How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Focus
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For instance, crystal data for 3-(2-thienyl)pyrido[2,3-b]pyrazine (monoclinic, P21/cP2_1/c) confirmed a dihedral angle of 101.885° between pyridine and pyrazine planes, resolving discrepancies in DFT-optimized geometries . Best practices:

  • Use high-resolution data (I>2σ(I)I > 2\sigma(I)).
  • Cross-validate with DFT calculations (B3LYP/6-311++G**) .

Why do computational and experimental ΔEST\Delta E_{\text{ST}}ΔEST​ values sometimes conflict?

Data Contradiction Analysis
Discrepancies arise from:

  • Solvent effects : Computations often assume vacuum, whereas experimental ΔEST\Delta E_{\text{ST}} includes solvation.
  • Conformational flexibility : Twisted D-A structures in solution may adopt planar geometries in calculations. For dye 7, computed ΔEST=0.23\Delta E_{\text{ST}} = 0.23 eV vs. experimental 0.390.39 eV due to solvent-induced polarization . Mitigation strategies:
    • Include implicit solvent models (e.g., PCM).
    • Perform molecular dynamics to sample conformers.

What strategies optimize the biological stability of pyrazino[2,3-b]pyrazine-based therapeutics?

Advanced Research Question
Stability is influenced by:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -I) reduce metabolic oxidation.
  • Formulation : Liposomal encapsulation improves plasma half-life (e.g., 3-chloro-5H-pyrrolo[2,3-b]pyrazine derivatives) .
  • Subcellular targeting : Conjugation with mitochondrial-directing peptides enhances accumulation in cancer cells .

How do environmental factors (pH, temperature) affect the compound’s stability in biological systems?

Q. Methodological Focus

  • pH stability : Pyrazine derivatives degrade under acidic conditions (e.g., gastric pH) but remain stable at physiological pH (7.4). Accelerated stability testing via HPLC monitors degradation products .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (e.g., 499.6°C for 2-bromo-5-tosyl derivatives) .

What catalytic systems improve regioselectivity in pyrazino[2,3-b]pyrazine annulation reactions?

Advanced Research Question

  • Metal-free catalysis : NH4_4Cl in methanol promotes regioselective cyclization for 2,3-dimethylpyrido[2,3-b]pyrazine .
  • Palladium catalysts : Enable Sonogashira coupling for thieno[2,3-b]pyrazine tricyclic derivatives .

How can pyrazino[2,3-b]pyrazine derivatives be tailored for OLED applications?

Advanced Research Question
Design principles include:

  • Donor-acceptor dyads : Pyrido[2,3-b]pyrazine paired with dihydrophenazasiline achieves blue-red TADF with Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.10) .
  • Device optimization : Host-guest doping (5–10 wt%) in emissive layers maximizes external quantum efficiency (EQE > 20%) .

What analytical techniques validate synthetic purity and structural integrity?

Basic Research Question

  • NMR/FT-IR : Confirm functional groups (e.g., NH stretches at 3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weights (e.g., [M+H]+^+ = 245.02 for 7-iodo-5H-pyrrolo[2,3-b]pyrazine) .
  • XRD : Resolves regiochemical ambiguities in fused-ring systems .

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